BIS THF Nitro Derivative 2 BIS THF Nitro Derivative 2 (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl ester carbonic acid is an impurity of bis-THF-derived compounds (such as [1-benzyl-2-hydroxy-3-(arylsulfonamido)propyl]carbamates) that act as HIV-aspartyl protease inhibitors.
Brand Name: Vulcanchem
CAS No.: 252873-01-1
VCID: VC0192939
InChI:
SMILES:
Molecular Formula: C13H13NO7
Molecular Weight: 295.24

BIS THF Nitro Derivative 2

CAS No.: 252873-01-1

Cat. No.: VC0192939

Molecular Formula: C13H13NO7

Molecular Weight: 295.24

Purity: > 95%

* For research use only. Not for human or veterinary use.

BIS THF Nitro Derivative 2 - 252873-01-1

Specification

CAS No. 252873-01-1
Molecular Formula C13H13NO7
Molecular Weight 295.24

Introduction

Chemical Properties and Structure

BIS THF Nitro Derivative 2 possesses several distinctive chemical properties that contribute to its significance in chemical research and pharmaceutical applications. The following table summarizes its key physical and chemical properties:

PropertyValue
Chemical Name(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-nitrophenyl ester carbonic acid
CAS Number252873-01-1
Molecular FormulaC13H13NO7
Molecular Weight295.24 g/mol
SMILES NotationO=C(OC1=CC=C(N=O)C=C1)O[C@H]2C@@([H])[C@@]3([H])OC2
InChIInChI=1S/C13H13NO7/c15-13(20-9-3-1-8(2-4-9)14(16)17)21-11-7-19-12-10(11)5-6-18-12/h1-4,10-12H,5-7H2/t10-,11-,12+/m1/s1
Typical Purity> 95%

The structural configuration of BIS THF Nitro Derivative 2 includes a bis-tetrahydrofuran ring system with specific stereochemistry (3S,3aS,6aR), connected to a 4-nitrophenyl group via a carbonate linkage . This unique structure contributes to its reactivity and applications in organic synthesis. The compound contains multiple functional groups, including ether linkages, a carbonate group, and a nitro group, which provide various sites for chemical reactions and interactions with biological systems.

Chemical Reactivity

BIS THF Nitro Derivative 2 exhibits various types of chemical reactivity due to its functional groups. The nitro group can undergo several transformations:

Oxidation-Reduction Reactions

The nitro group in the compound can be oxidized to form nitroso derivatives or reduced to an amine group under suitable reaction conditions. These transformations are important in the synthesis of various derivatives with potentially enhanced biological activities.

Substitution Reactions

The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of different derivatives. These reactions are useful in developing structurally diverse compounds for pharmaceutical applications.

Carbonate Chemistry

The carbonate linkage in BIS THF Nitro Derivative 2 can react with various nucleophiles, including amines and alcohols, resulting in the formation of carbamates and other carbonates. This reactivity is particularly relevant in the context of HIV protease inhibitor synthesis, where the bis-THF moiety serves as an important building block .

Applications in Research and Development

BIS THF Nitro Derivative 2 has significant applications across various scientific disciplines:

Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of HIV protease inhibitors, particularly darunavir and related compounds . The bis-THF moiety is a critical structural element in these therapeutics, contributing to their binding affinity and specificity for the HIV protease enzyme.

Organic Synthesis

In the field of organic chemistry, BIS THF Nitro Derivative 2 functions as a building block for more complex molecules. Its specific stereochemistry and functional groups make it valuable for the synthesis of compounds with defined spatial arrangements.

Academic Research

The compound is used in various research contexts to study reaction mechanisms, stereochemical influences on reactivity, and structure-activity relationships in drug development .

Biological Activity

Role in HIV Protease Inhibition

BIS THF Nitro Derivative 2 is particularly relevant in the context of HIV therapy as it is an impurity and intermediate in the synthesis of compounds that act as HIV-aspartyl protease inhibitors. The bis-THF moiety is crucial for the binding of these inhibitors to the active site of the HIV protease enzyme, contributing to their therapeutic efficacy.

The HIV protease inhibitors containing the bis-THF structural element work by blocking the activity of the HIV protease enzyme, which is essential for the production of functional viral proteins and the maturation of infectious viral particles. By inhibiting this enzyme, these compounds prevent the replication of the HIV virus and slow the progression of HIV infection.

Structure-Activity Relationships

Research on compounds similar to BIS THF Nitro Derivative 2 suggests that the specific stereochemistry of the bis-THF ring system is critical for optimal binding to the HIV protease enzyme. The (3S,3aS,6aR) configuration provides the correct spatial arrangement for effective interaction with the enzyme's active site .

Comparison with Similar Compounds

BIS THF Nitro Derivative 2 shares structural similarities with other compounds used in pharmaceutical research:

Comparison with BIS THF Nitro Derivative 1

BIS THF Nitro Derivative 1 (CAS: 288296-64-0) is a related compound with applications in drug development. Both compounds contain the bis-THF ring system but differ in their specific structural features and properties.

Relationship to Bisnitroepoxides

Bisnitroepoxides represent another class of compounds with structural similarities to BIS THF Nitro Derivative 2. Research published in Nature describes the synthesis of novel bis(nitroepoxides) and their reactions with various nucleophiles to form heterocyclic compounds . These reactions demonstrate the potential versatility of nitro-containing compounds in organic synthesis.

Comparison with Bis-azole Derivatives

Bis-azole derivatives represent a class of energetic materials with high nitrogen content and high heat of formation. While structurally distinct from BIS THF Nitro Derivative 2, both classes of compounds contain nitro groups that contribute to their reactivity and potential applications . The presence of nitro groups in both types of compounds influences their chemical behavior and sensitivity to various reaction conditions.

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